N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via an acetamide bridge to a 4-chloro-3,5-dimethylpyrazole ring. This structure combines electron-rich aromatic systems (benzodioxole) with a halogenated heterocycle (pyrazole), which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-8-14(15)9(2)18(17-8)6-13(19)16-10-3-4-11-12(5-10)21-7-20-11/h3-5H,6-7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZXLYHHOZBPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321551 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49717606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956786-88-2 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized through various methods, including cyclocondensation reactions.
Coupling of Benzodioxole and Pyrazole: The final step involves coupling the benzodioxole ring with the pyrazole moiety under specific reaction conditions, such as using a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways . The benzodioxole moiety enhances the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators, offering potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
Pesticidal Activity
this compound has been studied for its pesticidal properties. Compounds with similar structures have shown effectiveness against various pests and pathogens in agricultural settings. The compound's ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals .
Herbicide Development
Additionally, research into the herbicidal activity of pyrazole derivatives indicates that they can selectively inhibit weed growth without harming crops. This selectivity is crucial for sustainable agriculture practices where chemical control methods are needed to manage weed populations effectively .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing polymers with unique properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength due to the robust nature of the benzodioxole and pyrazole rings .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | COX inhibition | |
| Pesticidal | Disruption of pest biology | |
| Herbicidal | Selective weed inhibition |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of pyrazole derivatives on human breast cancer cell lines. The results demonstrated that specific derivatives led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with pyrazole-based herbicides showed a marked reduction in weed biomass compared to untreated controls. These trials highlighted the potential for developing environmentally friendly herbicides that target specific weed species without affecting crop yield .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves modulating biochemical pathways. Specifically, it affects microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Based Acetamide Derivatives
Pyrazole-acetamide hybrids are widely studied for their bioactivity. Key analogs include:
Table 1: Comparison of Pyrazole-Acetamide Derivatives
Key Observations :
- The target compound differs from analogs in by replacing carboxamide with acetamide and introducing benzodioxol instead of phenyl/cyano groups. Benzodioxol may enhance lipophilicity and metabolic stability compared to phenyl groups .
- Chlorine and methyl groups on the pyrazole ring (common in 3a–3e) improve thermal stability, as seen in higher melting points (e.g., 171–172°C for 3b vs. 133–135°C for 3a) .
Key Observations :
- WH7 and 602-UC utilize phenoxy-acetamide backbones for auxin mimicry, whereas the target compound’s benzodioxol-pyrazole system may target different pathways (e.g., pyrazole-based herbicides).
- Chlorine and methyl groups in both 602-UC and the target compound suggest a role in enhancing binding affinity or resistance to enzymatic degradation .
Benzothiazole Acetamide Derivatives
lists benzothiazole-acetamides (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide), which share the acetamide backbone but differ in heterocyclic systems:
Structural Differences :
- Benzothiazole vs. Benzodioxol-Pyrazole : Benzothiazole’s electron-deficient ring may confer distinct electronic properties compared to the electron-rich benzodioxol.
- Substituent Effects : Trifluoromethyl and methoxy groups in benzothiazole derivatives enhance hydrophobicity and metabolic stability, whereas the target compound’s chloro-dimethylpyrazole may prioritize steric effects .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanism of action, and potential therapeutic applications.
Basic Information
- Molecular Formula : C13H12ClN2O3
- Molecular Weight : 278.69 g/mol
- IUPAC Name : 1,3-benzodioxol-5-yl-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone
- CAS Number : 108132-61-2
Structural Features
The compound features a benzodioxole moiety linked to a pyrazole ring, which contributes to its unique biological properties. The presence of chlorine and methyl groups on the pyrazole enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodioxole compounds exhibit notable anticancer properties. For instance:
- A derivative similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, including leukemia and non-small cell lung cancer (NSCLC) .
| Cell Line | IC50 (µM) |
|---|---|
| HOP-92 (NSCLC) | 0.62 |
| CCRF-CEM (Leukemia) | 2.50 |
| RPMI-8226 (Leukemia) | 2.52 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For example:
- It has been reported to inhibit c-Src and Abl kinases at low concentrations, which are crucial in tumor growth and metastasis .
Antidiabetic Potential
In addition to anticancer activity, compounds related to this compound have shown promise in antidiabetic applications:
- Studies indicate that certain benzodioxole derivatives can inhibit α-amylase with IC50 values comparable to known inhibitors .
| Compound | IC50 (µM) |
|---|---|
| St.1 | 15.26 |
| Myricetin | 30.00 |
This suggests potential applications in managing postprandial blood glucose levels.
Study on Anticancer Efficacy
In a preclinical study involving xenograft models of pancreatic cancer, the compound was administered orally and resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to enhance survival rates in treated animals .
Investigation of Antidiabetic Effects
A recent investigation into the antidiabetic properties of related compounds found that they significantly reduced blood glucose levels in diabetic rats. The study attributed this effect to the inhibition of carbohydrate-hydrolyzing enzymes .
Q & A
Q. What are the key synthetic pathways for N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, and how is its purity validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a benzodioxole derivative to a chlorinated pyrazole-acetamide precursor. Amide bond formation is achieved using coupling agents like EDCI/HOBt under inert conditions. Reaction optimization includes controlling temperature (60–80°C) and solvent selection (DMF or THF). Post-synthesis, purity is validated via HPLC (>95%) and structural confirmation via -NMR (e.g., benzodioxole aromatic protons at δ 6.7–6.9 ppm) and -NMR (carbonyl resonance ~170 ppm). HRMS is critical for molecular ion ([M+H]) verification .
Q. How can researchers confirm the molecular geometry and intermolecular interactions of this compound in the solid state?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, O). Hydrogen bonding patterns (e.g., N–H···O=C interactions) are analyzed using WinGX/ORTEP for visualization. Graph-set analysis (Etter’s formalism) identifies recurring motifs like rings, critical for understanding crystal packing .
Q. What spectroscopic techniques are essential for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies use UV-Vis spectroscopy (λ~270 nm for benzodioxole absorption) to monitor degradation kinetics. -NMR in DO or buffered DMSO-d tracks proton environment changes. IR spectroscopy identifies hydrolytic cleavage (e.g., loss of amide C=O stretch at ~1650 cm). Accelerated stability testing at 40°C/75% RH over 4 weeks provides shelf-life predictions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvation effects or target flexibility. Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to account for solvent interactions. Validate docking poses (AutoDock Vina) with mutagenesis studies on suspected binding pockets. Orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) confirm target engagement. Cross-check with analogs (e.g., 4-chloro-3,5-dimethylpyrazole derivatives) to isolate structural determinants of activity .
Q. What strategies optimize reaction yields when scaling up synthesis of this compound?
- Methodological Answer : Apply design of experiments (DoE) to identify critical parameters (e.g., stoichiometry of 4-chloro-3,5-dimethylpyrazole, reaction time). Use flow chemistry for exothermic steps (amide coupling) to improve heat dissipation. Replace DMF with Cyrene (dihydrolevoglucosenone) for greener synthesis. Monitor intermediates via inline FTIR. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances scalability .
Q. How can crystallographic data inconsistencies (e.g., disorder in the benzodioxole ring) be addressed during refinement?
- Methodological Answer : Disorder is resolved using PART instructions in SHELXL. Apply restraints (DFIX, SIMU) to maintain reasonable geometry for overlapping atoms. Multi-conformer models (e.g., two-part disorder) improve R-factors. Validate against Hirshfeld surface analysis (CrystalExplorer) to ensure plausible intermolecular contacts. Compare with analogous structures (e.g., N-benzyl pyrazole-acetamides) to identify common packing motifs .
Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?
- Methodological Answer : Use CRISPR-edited cell lines lacking suspected targets (e.g., kinases or GPCRs) to assess specificity. Phosphoproteomics (LC-MS/MS) identifies downstream signaling nodes. Competitive binding assays with fluorescent probes (e.g., BODIPY-labeled analogs) quantify cellular uptake. Pair with siRNA knockdown to confirm target dependency. Cross-reference with transcriptomics data to uncover off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
